molecular formula C13H11IN2O B387477 3-iodo-N-(4-methylpyridin-2-yl)benzamide

3-iodo-N-(4-methylpyridin-2-yl)benzamide

Cat. No.: B387477
M. Wt: 338.14g/mol
InChI Key: HMZOOWPZWPOPKP-UHFFFAOYSA-N
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Description

3-Iodo-N-(4-methylpyridin-2-yl)benzamide is a benzamide derivative characterized by a 3-iodophenyl group linked via an amide bond to a 4-methylpyridin-2-yl moiety. Its molecular formula is C₁₃H₁₂IN₂O, with a molecular weight of 337.16 g/mol. The iodine substituent at the meta position of the benzamide ring confers steric bulk and electronic effects, while the 4-methyl group on the pyridine ring enhances lipophilicity and modulates binding interactions.

Properties

Molecular Formula

C13H11IN2O

Molecular Weight

338.14g/mol

IUPAC Name

3-iodo-N-(4-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C13H11IN2O/c1-9-5-6-15-12(7-9)16-13(17)10-3-2-4-11(14)8-10/h2-8H,1H3,(H,15,16,17)

InChI Key

HMZOOWPZWPOPKP-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)NC(=O)C2=CC(=CC=C2)I

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=CC(=CC=C2)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Electronic and Steric Effects of Substituents

  • 3-Iodo Substituent : The iodine atom in 3-iodo-N-(4-methylpyridin-2-yl)benzamide introduces steric bulk and electron-withdrawing effects, which may enhance binding specificity in enzyme pockets. For example, in glucokinase (GK) activators, the amide carbonyl forms critical hydrogen bonds (3.1–3.4 Å) with Arg63; bulky substituents like iodine may optimize these interactions compared to smaller groups .
  • Comparison with Chloro and Methoxy Derivatives : Chloro substituents (e.g., in tubulin-binding benzamides) improve binding affinity due to their moderate size and electronegativity . Methoxy groups, as seen in mGlu5 allosteric ligands, enhance solubility but may reduce membrane permeability .

Crystallographic and Intermolecular Interactions

X-ray studies of related compounds, such as 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide, reveal intermolecular interactions critical for stability:

  • Hydrogen Bonding : Between amide NH and carbonyl oxygen (2.8–3.0 Å).
  • π-π Stacking: Between pyridine and benzamide rings (3.5–4.0 Å spacing) . The iodine atom in this compound may disrupt these interactions, altering crystal packing compared to non-halogenated analogs.

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